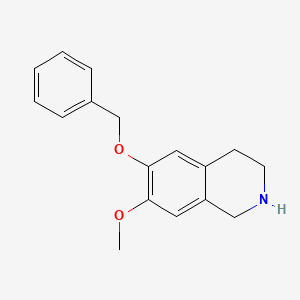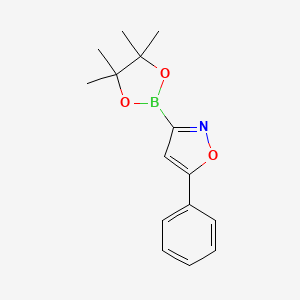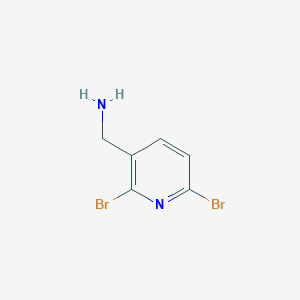![molecular formula C20H16O B11849113 Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl- CAS No. 62096-52-0](/img/structure/B11849113.png)
Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl- is a heterocyclic compound that belongs to the family of indeno[2,1-b]pyrans. These compounds are known for their unique structural features and potential applications in various fields such as chemistry, biology, and materials science. The compound’s structure consists of a fused indene and pyran ring system, with methyl and phenyl substituents at specific positions, contributing to its distinct chemical properties.
Métodos De Preparación
The synthesis of Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-phenyl-1,3-diketone with an indene derivative in the presence of a strong acid can yield the desired indeno[2,1-b]pyran compound. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where reagents like bromine or nitric acid introduce halogen or nitro groups, respectively.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents on the indeno[2,1-b]pyran ring system.
Aplicaciones Científicas De Investigación
Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl- has a wide range of scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: The compound’s photochromic properties make it useful in the development of smart materials and coatings that change color in response to light.
Mecanismo De Acción
The mechanism by which Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl- exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application and target.
Comparación Con Compuestos Similares
Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl- can be compared with other similar compounds such as:
Indeno[2,1-b]pyran, 4,9-dimethyl-2-(2-naphthalenyl)-: This compound has a naphthalenyl substituent instead of a phenyl group, which can affect its chemical and physical properties.
Indeno[2,1-b]oxine, 2-phenyl-: This compound has an oxine ring instead of a pyran ring, leading to different reactivity and applications.
The uniqueness of Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl- lies in its specific substituents and the resulting chemical properties, which make it suitable for a variety of applications in scientific research and industry.
Propiedades
Número CAS |
62096-52-0 |
|---|---|
Fórmula molecular |
C20H16O |
Peso molecular |
272.3 g/mol |
Nombre IUPAC |
4,9-dimethyl-2-phenylindeno[2,1-b]pyran |
InChI |
InChI=1S/C20H16O/c1-13-12-18(15-8-4-3-5-9-15)21-20-14(2)16-10-6-7-11-17(16)19(13)20/h3-12H,1-2H3 |
Clave InChI |
NPJQXSKEWQSNFP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C3=CC=CC=C3C(=C2OC(=C1)C4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(2,6-Dimethylquinolin-4-yl)amino]hexanenitrile](/img/structure/B11849034.png)




![(S)-(2-[1,4]Diazepan-1-YL-1-methyl-2-oxo-ethyl)-carbamic acid tert-butyl ester](/img/structure/B11849072.png)

![2'-(Ethoxycarbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B11849096.png)





